![molecular formula C22H26O B14277689 4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl CAS No. 159646-51-2](/img/structure/B14277689.png)
4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentyl-4’-[(pent-4-yn-1-yl)oxy]-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a pentyl group and a pent-4-yn-1-yloxy group attached to it. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentyl-4’-[(pent-4-yn-1-yl)oxy]-1,1’-biphenyl typically involves the reaction of 4-pentylbiphenyl with pent-4-yn-1-ol. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Pentyl-4’-[(pent-4-yn-1-yl)oxy]-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to convert the alkyne group to an alkane.
Substitution: The compound can undergo nucleophilic substitution reactions where the pent-4-yn-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Various substituted biphenyl derivatives
Scientific Research Applications
4-Pentyl-4’-[(pent-4-yn-1-yl)oxy]-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-Pentyl-4’-[(pent-4-yn-1-yl)oxy]-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Pentylbiphenyl: Lacks the pent-4-yn-1-yloxy group, making it less reactive in certain chemical reactions.
4-Pentyl-4’-methoxybiphenyl: Contains a methoxy group instead of the pent-4-yn-1-yloxy group, leading to different chemical and physical properties.
4-Pentyl-4’-hydroxybiphenyl: Has a hydroxy group, which can participate in hydrogen bonding and affect the compound’s solubility and reactivity.
Uniqueness
4-Pentyl-4’-[(pent-4-yn-1-yl)oxy]-1,1’-biphenyl is unique due to the presence of both a pentyl group and a pent-4-yn-1-yloxy group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
159646-51-2 |
|---|---|
Molecular Formula |
C22H26O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-pentyl-4-(4-pent-4-ynoxyphenyl)benzene |
InChI |
InChI=1S/C22H26O/c1-3-5-7-9-19-10-12-20(13-11-19)21-14-16-22(17-15-21)23-18-8-6-4-2/h2,10-17H,3,5-9,18H2,1H3 |
InChI Key |
RDNBRDJMPPJSGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


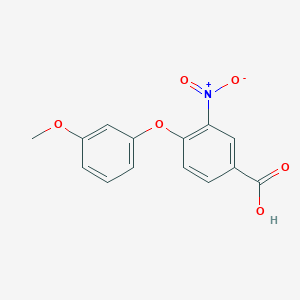
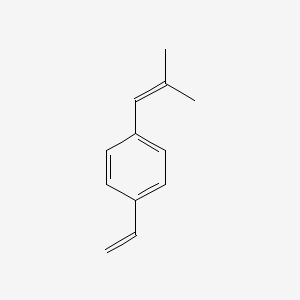
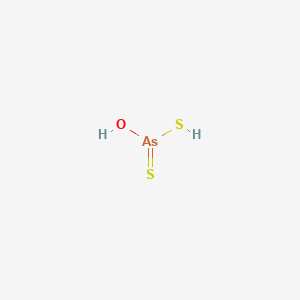
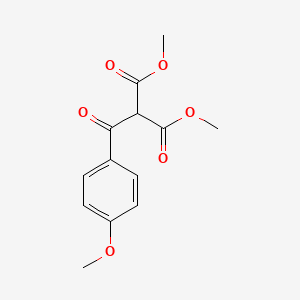
![N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline](/img/structure/B14277642.png)

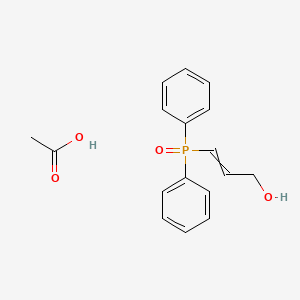
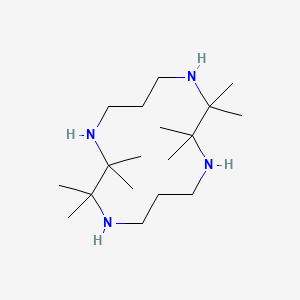
![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)
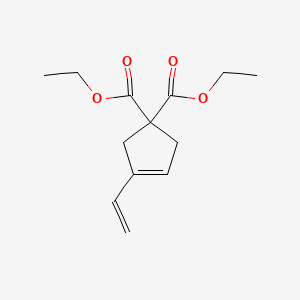

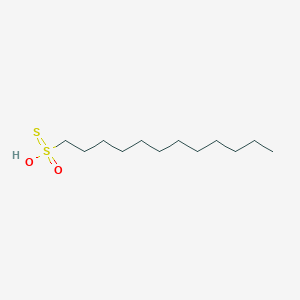
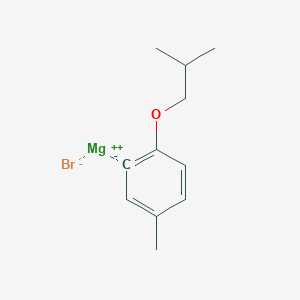
![{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone](/img/structure/B14277703.png)
